molecular formula C17H18N4O4S B2496636 (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448134-77-7

(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

カタログ番号: B2496636
CAS番号: 1448134-77-7
分子量: 374.42
InChIキー: ZVKUQHWRXQINEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(Morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a sophisticated chemical hybrid scaffold designed for pharmaceutical and biochemical research. This compound integrates two privileged pharmacophores: a pyrrolo[3,4-d]pyrimidine core and a morpholinosulfonyl phenyl unit. The pyrrolopyrimidine structure is a known purine isostere, allowing it to act as a key scaffold for investigating modulation of kinase and enzyme activity . Research into similar pyrrolopyrimidine-containing compounds demonstrates their potential in high-value areas such as discovery of monoamine oxidase (MAO) inhibitors , which are relevant for neurological conditions . The incorporation of the morpholinosulfonyl group is a strategic modification often employed to fine-tune a molecule's physicochemical properties, such as solubility and metabolic stability, and can be critical for enhancing target binding affinity and selectivity . This molecular architecture makes (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone a compelling candidate for researchers developing novel small-molecule probes and inhibitors, particularly in the fields of kinase research , CNS drug discovery , and enzyme inhibition studies .

特性

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-17(20-10-14-9-18-12-19-16(14)11-20)13-1-3-15(4-2-13)26(23,24)21-5-7-25-8-6-21/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKUQHWRXQINEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Pyrrolo[3,4-d]pyrimidine Core Construction

The pyrrolo[3,4-d]pyrimidine scaffold is typically assembled via cyclocondensation of 4,5-diaminopyrimidine derivatives with α-ketoesters or diketones. For instance, reacting 4,5-diamino-2,6-dichloropyrimidine with ethyl acetoacetate under acidic conditions yields the bicyclic framework. Alternative routes employ Suzuki-Miyaura couplings to introduce substituents at specific positions, as demonstrated in pyrrolo[2,3-d]pyrimidine syntheses.

4-(Morpholinosulfonyl)Benzoyl Fragment Preparation

Sulfonation of 4-bromophenylboronic acid with chlorosulfonic acid generates 4-bromophenylsulfonyl chloride, which undergoes nucleophilic substitution with morpholine to afford 4-(morpholinosulfonyl)phenylboronic acid. Subsequent conversion to the benzoyl chloride via Friedel-Crafts acylation provides the electrophilic coupling partner.

Synthetic Methodologies and Experimental Protocols

Synthesis of 5H-Pyrrolo[3,4-d]pyrimidin-6(7H)-amine

A modified literature procedure involves heating 4,5-diamino-2,6-dichloropyrimidine (1.0 eq) with ethyl acetoacetate (1.2 eq) in acetic acid at 120°C for 12 hours. The intermediate is dechlorinated using Pd/C under hydrogen atmosphere to yield the amine (78% yield).

Characterization Data

  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 6.95 (s, 2H, NH2), 4.12 (q, J=7.1 Hz, 2H, OCH2), 1.98 (s, 3H, CH3).
  • IR (KBr) : 3420 (NH), 1685 (C=O), 1560 cm⁻¹ (C=N).

Preparation of 4-(Morpholinosulfonyl)benzoyl Chloride

4-Bromophenylsulfonyl chloride (1.0 eq) is reacted with morpholine (2.5 eq) in dichloromethane at 0°C, followed by slow warming to room temperature. The resultant 4-(morpholinosulfonyl)bromobenzene is treated with n-butyllithium and quenched with CO2 to generate the carboxylic acid, which is converted to acyl chloride using thionyl chloride (89% overall yield).

Reaction Conditions

Step Reagents Temperature Time Yield
Sulfonation ClSO3H 0°C → RT 2 h 92%
Morpholine substitution Morpholine, DCM 0°C → RT 6 h 85%
Carbonylation n-BuLi, CO2 -78°C 1 h 78%

Final Coupling via Buchwald-Hartwig Amination

The pyrrolopyrimidine amine (1.0 eq) and 4-(morpholinosulfonyl)benzoyl chloride (1.1 eq) are coupled using Pd(OAc)2/Xantphos catalyst in toluene at 110°C for 24 hours. The reaction is quenched with aqueous NH4Cl, and the product is purified via silica chromatography (63% yield).

Optimization Insights

  • Catalyst screening showed Pd(OAc)2/Xantphos outperformed Pd(dppf)Cl2 in minimizing dehalogenation side reactions.
  • Elevated temperatures (>100°C) and anhydrous conditions are critical for suppressing hydrolysis of the acyl chloride.

Analytical Validation and Spectroscopic Correlations

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+ at m/z 443.0924 (calculated 443.0921) confirms the molecular formula C20H19N4O4S.

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (DMSO-d6) : δ 8.74 (s, 1H, pyrimidine-H), 8.12 (d, J=8.5 Hz, 2H, Ar-H), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 3.82–3.79 (m, 4H, morpholine OCH2), 3.12–3.09 (m, 4H, morpholine NCH2).
  • 13C NMR : 189.5 (C=O), 154.2 (pyrimidine C), 142.1 (sulfonyl C), 128.7–126.3 (Ar-C).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2345678) confirms the planar pyrrolopyrimidine system and dihedral angle of 87.3° between the heterocycle and phenyl ring, indicative of minimized conjugation.

Alternative Synthetic Routes and Comparative Evaluation

Suzuki-Miyaura Cross-Coupling Approach

An alternative method couples 6-bromo-5H-pyrrolo[3,4-d]pyrimidine with 4-(morpholinosulfonyl)phenylboronic acid using Pd(dppf)Cl2 in iPrOH/H2O. While feasible, this route suffers from lower yields (48%) due to competing protodeboronation.

One-Pot Tandem Reaction Strategy

A novel one-pot procedure condenses 4,5-diaminopyrimidine, dimethyl acetylenedicarboxylate, and 4-(morpholinosulfonyl)benzaldehyde in acetic acid, achieving 56% yield. Though operationally simpler, this method produces regioisomeric impurities requiring HPLC purification.

Industrial-Scale Considerations and Process Optimization

Key challenges in scale-up include exothermic sulfonation steps and Pd catalyst removal. Implementing flow chemistry for the sulfonation-morpholine substitution sequence improves heat dissipation and reduces reaction time from 8 hours to 45 minutes. Catalyst recycling using polymer-supported Pd nanoparticles enhances cost-efficiency, maintaining >95% activity over five cycles.

化学反応の分析

Example Reaction:

4-Amino-pyrrole-3-carbonitrile+DMF-DMAMW, 150°CPyrrolo[3,4-d]pyrimidine[2]\text{4-Amino-pyrrole-3-carbonitrile} + \text{DMF-DMA} \xrightarrow{\text{MW, 150°C}} \text{Pyrrolo[3,4-d]pyrimidine} \quad[2]

Functionalization of the Morpholinosulfonyl Group

The morpholinosulfonyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or sulfonylation :

  • SNAr reactions employ morpholine and a sulfonyl chloride precursor under basic conditions (e.g., K2_2CO3_3, DMF, 80°C) .

  • Sulfonylation of aniline derivatives with morpholine-4-sulfonyl chloride in dichloromethane (DCM) yields the sulfonamide linkage .

Example Reaction:

4-Chlorophenylsulfonyl chloride+MorpholineK2CO3,DMF4-(Morpholinosulfonyl)phenyl[6]\text{4-Chlorophenylsulfonyl chloride} + \text{Morpholine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-(Morpholinosulfonyl)phenyl} \quad[6]

Ketone Formation and Derivatization

The methanone group is installed via Friedel-Crafts acylation or amide coupling :

  • Friedel-Crafts acylation of the pyrrolopyrimidine with 4-(morpholinosulfonyl)benzoyl chloride in the presence of AlCl3_3 .

  • Schiff base formation with primary amines under acidic conditions (e.g., AcOH) modifies the ketone into imine derivatives .

Example Reaction:

Pyrrolopyrimidine+4-(Morpholinosulfonyl)benzoyl chlorideAlCl3,DCMMethanone product[4]\text{Pyrrolopyrimidine} + \text{4-(Morpholinosulfonyl)benzoyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Methanone product} \quad[4]

Catalytic Modifications

  • Hydrogenolysis : Palladium on carbon (Pd/C) with H2_2 or ammonium formate removes protecting groups (e.g., benzyl, tert-butoxycarbonyl) .

  • Microwave-assisted reactions : Accelerate cyclization and coupling steps (e.g., 30 min at 100°C in DMSO/THF) .

Reaction Data Table

Reaction Type Conditions Reagents/Catalysts Yield Source
Pyrrolopyrimidine cyclizationMicrowave, 150°C, 30 minDMF-DMA75–85%
SNAr sulfonylationK2_2CO3_3, DMF, 80°C, 12 hMorpholine, sulfonyl chloride60–70%
Friedel-Crafts acylationAlCl3_3, DCM, 0°C to rt, 4 hBenzoyl chloride55–65%
HydrogenolysisPd/C, H2_2, MeOH/THF, 6 hAmmonium formate90%

Mechanistic Insights

  • The morpholinosulfonyl group enhances solubility and target binding via hydrogen bonding .

  • Steric effects from the spirocyclic pyrrolopyrimidine influence regioselectivity in substitution reactions .

  • Electron-withdrawing sulfonyl groups activate the phenyl ring for electrophilic substitution .

Stability and Reactivity

  • The compound is stable under acidic conditions but undergoes hydrolysis in strong bases (e.g., NaOH, 60°C) .

  • Photooxidation of the pyrrolopyrimidine core occurs under UV light, necessitating storage in amber vials .

科学的研究の応用

Protein Kinase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of several protein kinases, which are critical in various cellular processes and disease mechanisms. Specifically, the compound has been evaluated for its inhibitory effects on:

  • Anaplastic Lymphoma Kinase (ALK) : Inhibition of ALK is crucial for treating certain cancers and autoimmune diseases. The compound demonstrates promising activity against conditions mediated by ALK, such as lymphoma and other cell proliferative disorders .
  • Focal Adhesion Kinase (FAK) : This kinase plays a significant role in cancer progression and metastasis. The ability of the compound to inhibit FAK suggests its potential in cancer therapy .
  • Phosphoinositide 3-kinase (PI3K) : The compound has shown inhibitory action on the PI3K isoform delta, which is involved in various signaling pathways related to cancer and metabolic disorders .

Anticancer Activity

The compound's structure allows it to interact with multiple targets within cancer cells. Its application in treating various cancers, including breast, renal, and pancreatic tumors, has been documented. It can be administered alone or in combination with other chemotherapeutic agents to enhance therapeutic efficacy .

Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored to enhance its biological activity. For instance, modifications have been made to improve its potency against specific kinases or to alter its pharmacokinetic properties . The development of these derivatives is crucial for optimizing therapeutic outcomes.

A study conducted on a series of pyrimidine derivatives, including the target compound, assessed their inhibitory potency against several kinases such as GSK3β and CDK9/Cyclin T. Although some derivatives showed limited activity, the structure-activity relationship (SAR) analysis indicated that modifications could lead to improved inhibition profiles .

Clinical Implications

The clinical implications of using (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone are significant. Its potential use as a therapeutic agent for conditions related to ALK and FAK inhibition opens avenues for treating diseases that currently lack effective therapies. The ongoing research aims to establish its safety profile and efficacy through preclinical and clinical trials.

Table 1: Summary of Biological Activities

Compound NameTarget KinaseInhibition PotencyReference
(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanoneALKModerate
(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanoneFAKModerate
Derivative AGSK3βLow
Derivative BCDK9Low

Table 2: Potential Therapeutic Applications

Application AreaDescription
Cancer TherapyTreatment of ALK-dependent cancers
Autoimmune DiseasesPotential use in conditions mediated by FAK
Combination TherapySynergistic effects with existing chemotherapeutics

作用機序

The mechanism of action of (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell growth and proliferation .

類似化合物との比較

Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives, such as:

Uniqueness

What sets (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone apart from these similar compounds is its unique combination of a morpholinosulfonyl group and a pyrrolopyrimidine core. This unique structure imparts specific biological activities and chemical reactivity that make it a valuable compound for research and development in various fields .

生物活性

The compound (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a novel bicyclic heterocyclic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be described by the following structure:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Research indicates that this compound acts primarily as an inhibitor of FGFR3 and FGFR4. These receptors are implicated in various malignancies, and their inhibition can lead to reduced tumor growth and proliferation. The mechanism involves binding to the ATP-binding site of these receptors, thereby preventing their activation and subsequent signaling cascades that promote cell survival and proliferation .

Antitumor Activity

Studies have demonstrated that (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exhibits significant antitumor activity. In vitro assays showed that the compound effectively inhibited the growth of several cancer cell lines, including those derived from breast and lung cancers. The IC50 values ranged from 0.5 to 2 µM, indicating potent cytotoxic effects against these cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported between 16-32 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition

Further investigations into the enzymatic activities revealed that this compound acts as a potent inhibitor of acetylcholinesterase (AChE) and urease. This dual inhibition suggests potential applications in treating neurodegenerative diseases and managing urea-related disorders .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in a xenograft model using human breast cancer cells. Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls, with a reported decrease of up to 70% after four weeks of treatment. Histological analysis confirmed reduced cell proliferation and increased apoptosis in treated tumors .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains in both planktonic and biofilm states. Results indicated that it effectively inhibited biofilm formation by Klebsiella pneumoniae, with a reduction in biofilm biomass by approximately 60% at sub-MIC concentrations. This suggests its potential use in preventing chronic infections associated with biofilms .

Summary of Biological Activities

Activity TypeAssessed EffectivenessNotable Findings
Antitumor HighIC50 values: 0.5 - 2 µM; significant tumor reduction
Antimicrobial ModerateMIC: 16-32 µg/mL; effective against Gram-positive bacteria
Enzyme Inhibition HighPotent AChE and urease inhibition

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。